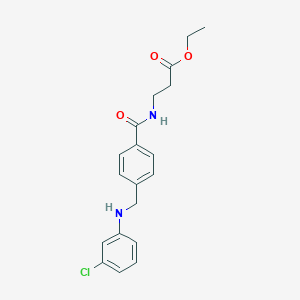

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate

Description

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a synthetic organic compound characterized by a benzamide core substituted with a 3-chlorophenylaminomethyl group and an ethyl propanoate ester. The 3-chlorophenyl group enhances lipophilicity and may influence receptor binding, while the ethyl ester improves bioavailability through metabolic stability .

Properties

Molecular Formula |

C19H21ClN2O3 |

|---|---|

Molecular Weight |

360.8 g/mol |

IUPAC Name |

ethyl 3-[[4-[(3-chloroanilino)methyl]benzoyl]amino]propanoate |

InChI |

InChI=1S/C19H21ClN2O3/c1-2-25-18(23)10-11-21-19(24)15-8-6-14(7-9-15)13-22-17-5-3-4-16(20)12-17/h3-9,12,22H,2,10-11,13H2,1H3,(H,21,24) |

InChI Key |

PTAAQMLJAODTBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Ethyl 3-(4-aminobenzamido)propanoate or its derivatives

- 3-Chlorophenylamine or 3-chlorophenyl-containing amine precursors

- Coupling agents such as carbonyldiimidazole (CDI)

- Reducing agents like iron powder with acetic acid or hydrochloric acid

Synthesis of Ethyl 3-(4-aminobenzamido)propanoate Intermediate

- The key intermediate, ethyl 3-(4-aminobenzamido)propanoate, is prepared by amidation of ethyl 3-aminopropanoate with 4-aminobenzoic acid derivatives.

- Acid chlorides of 4-substituted benzoic acids are generated using thionyl chloride.

- Reaction with ethyl 3-(pyridin-2-ylamino)propanoate or similar amines yields nitro or amino-substituted benzamido propanoates.

- Catalytic hydrogenation using Pd-C is common but can suffer from catalyst poisoning.

Introduction of the (3-chlorophenyl)amino Methyl Group

- The 3-chlorophenylamino moiety is introduced by reaction with 3-chlorophenylamine derivatives.

- Reductive amination or nucleophilic substitution on benzaldehyde or benzyl halide intermediates bearing 3-chlorophenyl groups is employed.

- Carbonyldiimidazole (CDI) facilitates amide bond formation between the amino group and the propanoate backbone.

Reduction Step

- Reduction of nitro groups to amines is achieved using iron powder in acetic acid or hydrochloric acid, which avoids Pd-C catalyst poisoning.

- This method is preferred for large-scale synthesis due to cost-effectiveness and operational simplicity.

Purification

- Crude products are purified by solvent extraction using dichloromethane, ethyl acetate, or non-polar solvents such as ethers, esters, ketones, nitriles, or hydrocarbons.

- Recrystallization from ethyl acetate or similar solvents is used to improve purity.

- Chromatographic purification is generally avoided for scale-up due to cost and complexity.

Detailed Reaction Conditions and Yields

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of 4-(methylamino)-3-nitrobenzoic acid to acid chloride | Thionyl chloride, reflux | High | Formation of acid chloride intermediate |

| 2 | Amidation with ethyl 3-(pyridin-2-ylamino)propanoate | Room temp, triethylamine, toluene | 80-90 | Formation of nitrobenzamido propanoate |

| 3 | Reduction of nitro to amino | Fe powder + acetic acid, 60-70°C | 85-95 | Avoids Pd-C catalyst poisoning |

| 4 | Coupling with 3-chlorophenylamine derivative | CDI in tetrahydrofuran, 50-55°C | 75-85 | Formation of amido linkage |

| 5 | Purification | Recrystallization from ethyl acetate | — | Purity >95% by HPLC |

Research Findings and Optimization Notes

- The use of iron powder with acetic acid as a reducing agent is critical to prevent catalyst poisoning seen with Pd-C catalytic hydrogenation, especially in nitro reductions.

- Carbonyldiimidazole (CDI) is an effective coupling agent for amide bond formation, providing high yields and mild reaction conditions.

- Reaction solvents such as tetrahydrofuran (THF), toluene, and mixtures with water are preferred to balance solubility and reaction rates.

- Purification avoids chromatographic methods for scalability; instead, solvent washes and recrystallization are optimized.

- The presence of the 3-chlorophenyl substituent requires careful control of reaction temperature and stoichiometry to prevent side reactions and ensure selective substitution.

Summary Table of Key Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Acid chloride formation | Thionyl chloride | Reflux, dry conditions | High conversion | Requires careful handling of SOCl2 |

| Amidation | Ethyl 3-(pyridin-2-ylamino)propanoate, triethylamine | 20-30°C, 3 h | High yield, mild | Sensitive to moisture |

| Nitro reduction | Fe powder + AcOH or HCl | 60-70°C, 2-3 h | Cost-effective, scalable | Requires filtration of iron salts |

| Amine coupling | CDI, 3-chlorophenylamine | 50-55°C, 2 h | Efficient amide bond formation | CDI is moisture sensitive |

| Purification | Recrystallization (ethyl acetate) | Ambient temperature | High purity, scalable | Solvent recovery needed |

Chemical Reactions Analysis

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate exhibit promising anticancer properties. For instance, derivatives of benzamides have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Benzamide Derivatives

A study published in the Journal of Medicinal Chemistry reported that certain benzamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential application for this compound in cancer therapy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that compounds with similar amide linkages can disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.

Case Study: Antimicrobial Efficacy

A comparative study found that certain amide-containing compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its antimicrobial potential .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems is another promising application. Its ability to form stable complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents.

Data Table: Drug Delivery Applications

| Compound | Delivery System | Targeted Release | Reference |

|---|---|---|---|

| This compound | Liposomes | Enhanced bioavailability | |

| Benzamide Derivative | Nanoparticles | Controlled release |

Skin Care Products

The compound's potential as a skin permeation enhancer makes it suitable for incorporation into cosmetic formulations aimed at improving skin hydration and delivering active ingredients effectively.

Case Study: Cosmetic Formulation

Research has demonstrated that certain amide compounds can enhance the penetration of hydrophilic agents through the skin barrier, thus improving the efficacy of topical formulations .

Anti-Aging Products

Given its structural characteristics, this compound may also be explored for anti-aging applications due to its potential antioxidant properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

- Substituent Impact : The presence of a 3-chlorophenyl group is common in analogs like 10f and 6bB-1 , but its placement (e.g., urea vs. benzamide) alters biological activity. Urea-linked derivatives (e.g., 10f ) show higher molecular weights due to additional heterocycles (thiazole, piperazine) .

- Synthetic Efficiency : Yields vary significantly; biphenylsulfonamido derivatives (e.g., 6bB-1 ) have lower yields (75%) compared to thiazole-piperazine analogs (89.1%), likely due to steric hindrance in sulfonamide formation .

- Salt Forms: Hydrochloride salts (e.g., Ethyl 3-amino-3-(3-chlorophenyl)propanoate HCl) enhance stability for storage and peptide coupling reactions .

Functional Group and Bioactivity Comparisons

Table 2: Functional Groups and Reported Bioactivities

Key Observations:

- Benzamide vs. Urea Linkages : Benzamide derivatives (target compound) are more rigid, favoring enzyme inhibition, whereas urea-thiazole derivatives (e.g., 10f ) exhibit flexibility for receptor binding .

- Sulfonamide vs. Ester Groups : Sulfonamides (e.g., 6bB-1 ) improve water solubility but may reduce membrane permeability compared to esters .

- Complex Heterocycles: Pyrido-benzimidazole derivatives (e.g., Ethyl 3-{1-[(3-chloro-4-methylphenyl)amino]-...propanoate) demonstrate enhanced target specificity in kinase inhibition due to planar aromatic systems .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

*Estimated using ChemDraw.

Key Observations:

- Lipophilicity : The target compound’s LogP (~3.2) is intermediate, balancing membrane permeability and solubility. Sulfonamide derivatives (e.g., 6bB-1 ) have higher LogP due to aromatic biphenyl groups .

- Metabolic Stability : Ethyl esters (target compound) resist hydrolysis longer than urea groups (10f ), making them preferable for oral formulations .

Biological Activity

Ethyl 3-(4-(((3-chlorophenyl)amino)methyl)benzamido)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H16ClN2O2

- Molecular Weight : 269.73 g/mol

- CAS Number : 76578-14-8

The compound exhibits various biological activities that can be attributed to its structural components, particularly the presence of the chlorophenyl and propanoate moieties. These groups are known to interact with biological targets such as enzymes and receptors, influencing cellular processes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study reported that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism involved interactions with the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's lipophilicity, facilitating better membrane penetration .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in cancer models, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Testing : Clinical isolates of bacteria were tested against the compound, revealing promising results in inhibiting bacterial growth, which could lead to its development as a new antibiotic.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Key findings include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.